Lipophilicity Differentiation: LogP Comparison of 6-Chloro-5-methyl-1H-indole vs. Mono-Substituted Analogs
6-Chloro-5-methyl-1H-indole exhibits significantly higher lipophilicity compared to its mono-substituted analogs, 5-methylindole and 6-chloroindole. This is evidenced by its calculated LogP value of 3.20, which is greater than that of 5-methylindole (LogP = 2.60) and 6-chloroindole (LogP = 2.82) [1]. The increased lipophilicity suggests that derivatives of this compound may have improved membrane permeability and distinct ADME properties, making it a preferred scaffold for optimizing bioavailability in drug discovery programs [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.20 |
| Comparator Or Baseline | 5-methylindole: 2.60; 6-chloroindole: 2.82 |
| Quantified Difference | vs. 5-methylindole: +0.60 (23% increase); vs. 6-chloroindole: +0.38 (13.5% increase) |
| Conditions | Calculated values from chemical databases (ChemSrc, Boc Sciences, Kepuchina) |
Why This Matters
Higher lipophilicity can lead to improved membrane permeability and altered ADME properties, making this compound a more attractive starting point for medicinal chemistry campaigns focused on CNS targets or oral bioavailability.
- [1] Kepuchina. (2018). 6-Chloroindole. Retrieved from https://cloud.kepuchina.cn View Source
- [2] Kuujia. (n.d.). Cas no 162100-42-7 (6-Chloro-5-methyl-1H-indole). Retrieved from https://www.kuujia.com View Source
